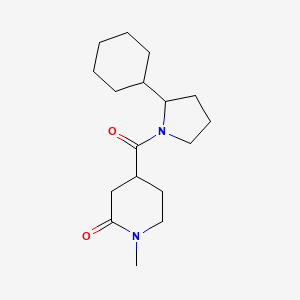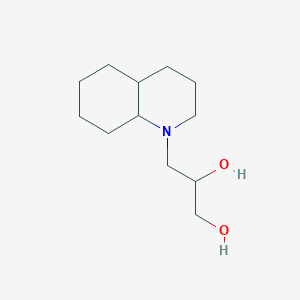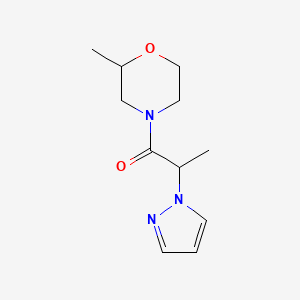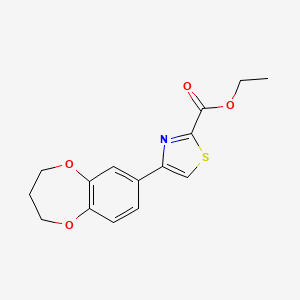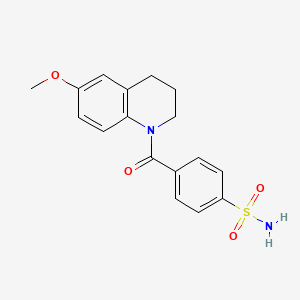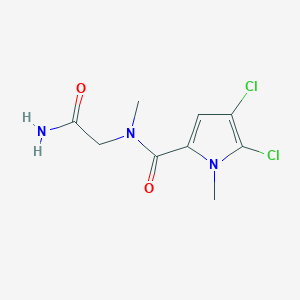
N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide, also known as DMAPT, is a small molecule inhibitor that has shown potential in the field of cancer research. DMAPT is a synthetic derivative of the natural compound parthenolide, which is found in feverfew, a plant traditionally used for medicinal purposes. DMAPT has been found to have anti-tumor properties, making it a promising candidate for cancer treatment.
Mécanisme D'action
N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide exerts its anti-cancer effects through multiple pathways. It has been found to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and inflammation. N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide has also been shown to inhibit the STAT3 pathway, which is involved in the regulation of cell growth and survival. In addition, N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide has been found to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, leading to increased toxicity of these compounds. N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide has also been found to induce the expression of genes involved in the regulation of inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potentially safer and more effective cancer treatment compared to traditional chemotherapy. However, N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide has limitations in terms of its stability and solubility, which can affect its efficacy in vivo.
Orientations Futures
Future research on N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide could focus on optimizing its synthesis and improving its stability and solubility. In addition, further studies could investigate its potential as an adjuvant therapy for cancer treatment, as well as its effects on other diseases such as inflammation and autoimmune disorders. Finally, research could also explore the potential of N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide as a lead compound for the development of new anti-cancer drugs.
Méthodes De Synthèse
N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide can be synthesized through a multi-step process starting with the reaction of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone with methylamine. The resulting product is then reacted with 2-aminoacetaldehyde diethyl acetal to produce N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide.
Applications De Recherche Scientifique
N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O2/c1-13(4-7(12)15)9(16)6-3-5(10)8(11)14(6)2/h3H,4H2,1-2H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKMUWJLDPCJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C1Cl)Cl)C(=O)N(C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)

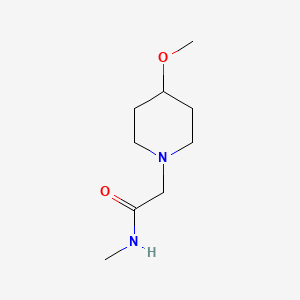

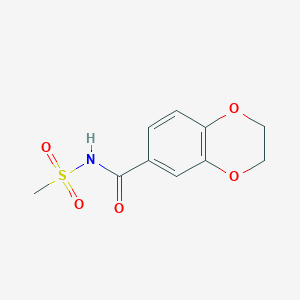
![1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7570952.png)
